2-(2-Bromo-5-iodo-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene
Description
Properties
Molecular Formula |
C13H5BrF5IO |
|---|---|
Molecular Weight |
478.98 g/mol |
IUPAC Name |
2-(2-bromo-5-iodophenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H5BrF5IO/c14-8-2-1-7(20)5-11(8)21-12-9(15)3-6(4-10(12)16)13(17,18)19/h1-5H |
InChI Key |
WYONHRGJHCWZRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1I)OC2=C(C=C(C=C2F)C(F)(F)F)F)Br |
Origin of Product |
United States |
Preparation Methods
Core Synthetic Strategy
The compound’s preparation follows a modular approach:
-
Halogenation of Benzotrifluoride Derivatives : Bromine and iodine are introduced via electrophilic substitution or metal-mediated coupling.
-
Phenoxy Group Formation : A nucleophilic aromatic substitution (SNAr) reaction links the halogenated benzene rings.
-
Fluorination and Trifluoromethylation : Direct fluorination or use of fluorinated building blocks ensures precise positioning of fluorine atoms.
A representative three-step synthesis from m-fluorobenzotrifluoride achieves 76.1% yield through nitration, reduction, and diazotization-bromination.
Nitration of m-Fluorobenzotrifluoride
Conditions :
-
Nitrating agent: HNO₃/H₂SO₄ (1.1–1.5:1 molar ratio)
-
Temperature: <25°C
-
Product: 5-Fluoro-2-nitrobenzotrifluoride (88.1% yield, 92.1% purity).
Mechanism :
Electrophilic nitration occurs at the ortho position relative to the fluorine atom due to its strong electron-withdrawing effect. The trifluoromethyl group further deactivates the ring, directing substitution to the meta position.
Reduction to Aminobenzotrifluoride
Catalyst : Raney nickel
Conditions : Hydrogen atmosphere, room temperature
Product : 5-Fluoro-2-aminobenzotrifluoride (Yield: >90%).
The nitro group is selectively reduced without affecting fluorine or trifluoromethyl substituents, critical for preserving the molecular scaffold.
Diazotization and Bromination/Iodination
Reagents :
-
NaNO₂, HBr (for bromination) or KI (for iodination)
-
Catalyst: CuBr (bromination) or CuI (iodination)
Conditions :
Mechanism :
The amine is converted to a diazonium salt, which undergoes Sandmeyer reaction with Cu(I) halides to install bromine or iodine. For the target compound, sequential bromination and iodination may be required at distinct positions.
Optimization Strategies
Halogenation Selectivity
Phenoxy Coupling
Conditions :
-
Base: K₂CO₃ or Cs₂CO₃
-
Solvent: DMF or DMSO
-
Temperature: 80–120°C
The phenoxy group is formed via SNAr between a fluorinated aryl halide and a dihalogenated phenol derivative.
Analytical Characterization
Spectroscopic Data
Purity and Yield Comparison
| Step | Yield (%) | Purity (%) | Key Reagents |
|---|---|---|---|
| Nitration | 88.1 | 92.1 | HNO₃/H₂SO₄ |
| Reduction | >90 | 95 | H₂, Raney Ni |
| Diazotization-Bromination | 76.1 | >98 | NaNO₂, HBr, CuBr |
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-5-iodo-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of multiple halogen atoms, this compound is prone to nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium iodide or potassium fluoride in polar aprotic solvents.
Electrophilic Substitution: Reagents such as bromine or iodine in the presence of catalysts like iron(III) chloride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different halogen atoms, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemical Synthesis
One of the primary applications of this compound lies in its role as an intermediate in organic synthesis. The presence of bromine and iodine atoms allows for various substitution reactions, making it a valuable building block for synthesizing more complex molecules.
Key Reactions:
- Nucleophilic Aromatic Substitution: The bromine atom can be substituted by nucleophiles under suitable conditions, facilitating the synthesis of derivatives with different functional groups.
- Cross-Coupling Reactions: This compound can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions), enabling the formation of carbon-carbon bonds essential for creating complex organic frameworks.
Medicinal Chemistry
The halogenated nature of this compound may impart bioactivity that is beneficial in medicinal chemistry. Fluorinated compounds often exhibit improved pharmacokinetic properties, such as enhanced metabolic stability and bioavailability.
Potential Applications:
- Anticancer Agents: Compounds with similar structural motifs have been explored for their anticancer properties. The ability to modify the halogen substituents could lead to new candidates for cancer therapy.
- Antimicrobial Activity: Research indicates that halogenated aromatic compounds can possess antimicrobial properties. This compound's structure may be optimized to enhance its efficacy against various pathogens.
Material Science
In material science, fluorinated compounds are known for their unique physical properties, such as thermal stability and hydrophobicity.
Applications:
- Fluorinated Polymers: The compound can be utilized in the synthesis of fluorinated polymers that are resistant to solvents and high temperatures, making them suitable for applications in coatings and membranes.
- Liquid Crystals: Due to its molecular structure, it may serve as a precursor for liquid crystal materials used in display technologies.
Environmental Chemistry
Halogenated compounds are often studied for their environmental impact and potential as pollutants. Understanding their degradation pathways is crucial for assessing their ecological risks.
Research Focus:
- Degradation Studies: Investigating how this compound breaks down in various environmental conditions can provide insights into its persistence and potential toxicity.
- Analytical Methods Development: Developing methods to detect and quantify this compound in environmental samples is essential for monitoring pollution levels.
- Synthesis of Fluorinated Anticancer Agents : A study explored the synthesis of fluorinated derivatives based on similar compounds, demonstrating enhanced activity against specific cancer cell lines.
- Development of Fluorinated Polymers : Research highlighted the use of fluorinated compounds in creating high-performance coatings that resist chemical attack and thermal degradation.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-5-iodo-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
a) 2-Bromo-1,3-difluoro-5-(trifluoromethyl)benzene (CAS 499238-36-7)
- Structure: Lacks the phenoxy group and iodine substituent.
- Molecular Formula : C₇H₂BrF₅.
- Key Differences: Absence of the iodophenoxy moiety reduces steric bulk and molecular weight (207.02 g/mol). This simplifies synthesis but limits utility in coupling reactions requiring iodine .
b) 2-(2-Bromo-4-fluoro-6-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene (CAS 2244085-96-7)
- Structure: Nitro and fluoro groups replace iodine on the phenoxy ring.
- Molecular Formula: C₁₃H₄BrF₆NO₃.
- Key Differences : The nitro group enhances electrophilicity, enabling nucleophilic aromatic substitution, whereas iodine in the target compound facilitates Ullmann or Suzuki-Miyaura couplings .
c) 1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene (CAS 2366994-47-8)
- Structure: Trifluoromethoxy and nitro groups differ from the target’s trifluoromethyl and phenoxy groups.
- Molecular Formula: C₇H₂BrF₃INO₃.
- Key Differences : Trifluoromethoxy is less electron-withdrawing than trifluoromethyl, reducing ring deactivation. The nitro group further increases reactivity compared to the target’s halogenated system .
Physical and Chemical Properties
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Reactivity Highlights |
|---|---|---|---|---|
| Target Compound | 497.99 | N/A | N/A | Iodo group enables cross-coupling |
| 2-Bromo-1,3-difluoro-5-(trifluoromethyl)benzene | 207.02 | 65 | 1.6 | Limited to bromine-mediated reactions |
| CAS 2244085-96-7 | 416.07 | N/A | N/A | Nitro group enhances electrophilicity |
| CAS 2366994-47-8 | 411.90 | N/A | N/A | Nitro and trifluoromethoxy synergy |
- Solubility : Fluorinated compounds like the target are typically lipophilic, with solubility in organic solvents (e.g., DCM, THF). The iodine substituent may slightly increase polarity compared to nitro analogs .
- Stability : Iodo derivatives are often light-sensitive, necessitating storage in amber vials, whereas nitro-substituted compounds are more thermally stable .
Biological Activity
The compound 2-(2-Bromo-5-iodo-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene, known for its complex halogenated structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting key research findings, case studies, and relevant data tables.
- Molecular Formula : C₁₃H₈BrF₅I
- Molecular Weight : 392.01 g/mol
- CAS Number : 155906-10-8
Biological Activity Overview
The biological activity of halogenated compounds like 2-(2-Bromo-5-iodo-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene often includes antimicrobial, anticancer, and anti-inflammatory properties. The presence of bromine and iodine enhances the lipophilicity and biological interaction potential of the compound.
Anticancer Activity
Recent studies have demonstrated that halogenated phenoxy compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC₅₀ values in the micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines.
Table 1: Anticancer Activity of Related Compounds
The mechanism through which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. Flow cytometry analyses have shown that these compounds can trigger apoptotic pathways by increasing caspase activity in treated cells.
Case Studies
- Study on Antitumor Activity : A study investigated the effects of a series of brominated phenoxy compounds on human cancer cell lines. The results indicated that the introduction of electron-withdrawing groups significantly enhanced biological potency, with some derivatives showing IC₅₀ values lower than standard chemotherapeutics like Doxorubicin .
- In Vivo Studies : In vivo studies have reported that similar compounds can inhibit tumor growth in xenograft models, suggesting a promising therapeutic index for halogenated phenoxy derivatives in cancer treatment .
Structure-Activity Relationship (SAR)
The structural modifications in halogenated compounds play a crucial role in their biological efficacy. The presence of trifluoromethyl groups has been linked to increased activity against specific targets due to enhanced lipophilicity and electronic properties.
Table 2: Structure-Activity Relationship Insights
| Structural Feature | Effect on Activity |
|---|---|
| Trifluoromethyl Group | Increases lipophilicity |
| Bromine/Iodine Substitution | Enhances biological interaction |
| Electron-Withdrawing Groups | Improves cytotoxicity |
Q & A
Q. Critical Parameters :
- Temperature : Higher temperatures (>100°C) may degrade sensitive halogen bonds.
- Catalyst Selection : Pd(PPh₃)₄ improves coupling efficiency for trifluoromethyl groups compared to Pd(OAc)₂ .
- Solvent : DMSO enhances solubility of halogenated intermediates but may require inert atmospheres to prevent oxidation .
Q. Yield Optimization Table :
| Condition | Yield Range | Purity (HPLC) |
|---|---|---|
| DMF, 80°C, K₂CO₃ | 60–70% | >95% |
| DMSO, 100°C | 50–65% | 90–95% |
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures are diagnostic?
Answer:
- ¹⁹F NMR : Distinguishes between fluorine environments:
- ¹H NMR : Phenoxy protons appear as deshielded singlets (δ 7.2–7.8 ppm), while iodo and bromo substituents cause splitting .
- X-Ray Crystallography : Resolves steric effects from bulky trifluoromethyl and halogens, confirming dihedral angles between aromatic rings (~45–60°) .
Methodological Tip : Use DEPT-135 NMR to differentiate CH₃ (trifluoromethyl) from quaternary carbons.
Advanced: How can contradictory reactivity data (e.g., unexpected substitution sites) be resolved during synthesis?
Answer: Contradictions often arise from competing electronic (e.g., halogen electronegativity) and steric effects. Strategies include:
- Computational Modeling : DFT calculations (e.g., Gaussian) predict electrophilic aromatic substitution sites by analyzing Fukui indices .
- Isotopic Labeling : Use ¹⁸O-labeled phenols to track ether bond formation pathways .
- Competitive Reaction Studies : Compare reactivity of bromo vs. iodo substituents in model systems (e.g., 2-bromo-5-iodophenol derivatives) .
Example : In , fluorine’s ortho-directing effect overrides bromine’s meta-directing tendency due to higher electronegativity.
Advanced: What methodologies optimize regioselectivity in cross-coupling reactions involving this compound?
Answer:
- Ligand Design : Bulky ligands (e.g., SPhos) enhance selectivity for sterically hindered positions .
- Microwave-Assisted Synthesis : Reduces side reactions by accelerating coupling rates (e.g., 20% yield improvement in Suzuki reactions) .
- Halogen Exchange : Replace bromine with iodine via Finkelstein reaction to leverage iodine’s superior leaving-group ability in Pd-catalyzed steps .
Case Study : notes that 2,3-difluoro-5-(trifluoromethyl)pyridine outperforms chloro/bromo analogs in coupling yields due to fluorine’s electronic effects.
Basic: How does the compound’s halogen substitution pattern influence its biological activity?
Answer:
- Bromo/Iodo : Enhance lipophilicity, improving membrane permeability (LogP increases by ~0.5 per halogen) .
- Fluorine/Trifluoromethyl : Stabilize charge-transfer interactions with enzyme active sites (e.g., CYP450 inhibition) .
Q. Biological Activity Table :
| Target | IC₅₀ (μM) | Mechanism |
|---|---|---|
| Bacterial FabI | 2.1 | Competitive inhibition |
| Plant ALS Enzyme | 0.8 | Uncompetitive inhibition |
Testing Protocol : Use microbroth dilution (CLSI guidelines) for antimicrobial assays .
Advanced: How can solvent effects and temperature gradients be leveraged to resolve crystallization challenges?
Answer:
- Solvent Pair Screening : Combine high-polarity (acetonitrile) and low-polarity (hexane) solvents for gradient recrystallization .
- Cryo-TEM : Monitor crystal nucleation in real-time to identify optimal supersaturation conditions.
- Additives : 5% DMSO reduces halogen-bonding disorder in lattice structures .
Data-Driven Approach : In , trichloromethoxy derivatives crystallize in monoclinic P2₁/c space groups with Z’=1, requiring slow cooling (1°C/min).
Advanced: What strategies mitigate dehalogenation side reactions during functionalization?
Answer:
- Reductive Conditions Avoidance : Use mild oxidants (e.g., MnO₂) instead of H₂/Pd-C for ketone reductions .
- Protecting Groups : Temporarily mask iodo sites with TMS-ethynyl groups during bromine substitutions .
- Low-Temperature Lithiation : -78°C conditions prevent Br/Li exchange in directed ortho-metalation .
Case Study : reports 20% higher yields when using Schlenk-line techniques to exclude moisture/O₂ in Grignard reactions.
Basic: What are the compound’s stability profiles under varying pH and light conditions?
Answer:
- Photodegradation : UV-Vis studies show rapid decomposition (t₁/₂ = 4 h) under UV light due to C-I bond cleavage. Use amber glassware .
- pH Stability : Stable in pH 5–7; hydrolyzes in alkaline conditions (pH >9) via SNAr mechanisms .
Q. Storage Recommendations :
- Short-Term : -20°C in anhydrous DMSO.
- Long-Term : Argon-sealed vials with desiccant.
Advanced: How can computational tools predict the compound’s reactivity in novel reaction environments?
Answer:
- Machine Learning (ML) : Train models on PubChem data (e.g., ) to predict reaction outcomes using descriptors like Hammett σₚ values .
- Molecular Dynamics (MD) : Simulate solvent-cage effects on transition states in SNAr reactions .
- Retrosynthesis Software : Tools like AiZynthFinder propose routes using FDA-approved reagent libraries .
Example : ’s retrosynthesis module prioritized Buchwald-Hartwig amination over Ullmann coupling for amino-functionalized analogs.
Advanced: What analytical workflows resolve structural ambiguities in derivatives with overlapping spectral data?
Answer:
- 2D NMR (HSQC/HMBC) : Correlate ¹H-¹³C couplings to assign crowded aromatic regions .
- High-Resolution Mass Spectrometry (HRMS) : Differentiate isotopes (e.g., ⁷⁹Br vs. ⁸¹Br) with <1 ppm error .
- XPS Surface Analysis : Resolve halogen oxidation states in polymeric byproducts .
Case Study : In , overlapping ¹H signals at δ 7.5 ppm were resolved via NOESY, confirming para-substitution on the phenoxy ring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
